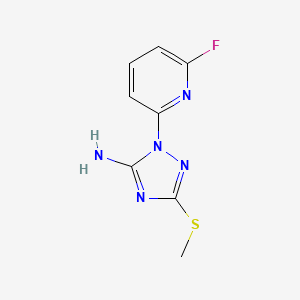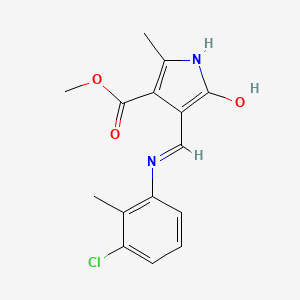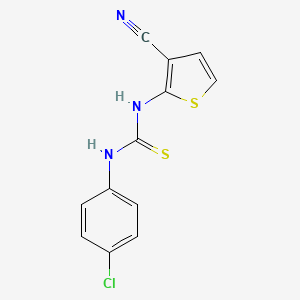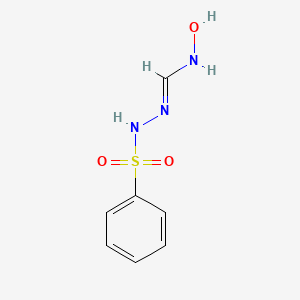
1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of triazole derivatives via microwave-assisted Fries rearrangement has been developed. This method underscores the compound's potential as a strategic intermediate in synthesizing benzamides, demonstrating its utility in facilitating environmentally friendly and efficient chemical transformations (Moreno-Fuquen et al., 2019).
Antimicrobial Activities
Derivatives of 1,2,4-triazoles, obtained through reactions starting from isonicotinic acid hydrazide, have been evaluated for their antimicrobial activities. This research highlights the compound's potential as a scaffold for developing new antimicrobial agents, providing a basis for further exploration into its therapeutic applications (Bayrak et al., 2009).
Herbicidal Activity
The preparation of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds and their evaluation for herbicidal activity indicate the potential agricultural applications of triazole derivatives. These compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their utility in developing new agrochemicals (Moran, 2003).
Antiproliferative Activity
The synthesis of fluorinated 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines and their evaluation against various cancer cell lines demonstrate the compound's potential in anticancer research. This study provides a foundation for further investigation into the antiproliferative mechanisms and therapeutic applications of these compounds (Dolzhenko et al., 2008).
Surface Activity and Antimicrobial Properties
The synthesis of 1,2,4-triazole derivatives and their evaluation as antimicrobial agents and surface-active agents point towards the compound's multifaceted applications. These findings suggest potential uses in developing antimicrobial coatings or formulations with enhanced surface properties (El-Sayed, 2006).
Propiedades
IUPAC Name |
2-(6-fluoropyridin-2-yl)-5-methylsulfanyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5S/c1-15-8-12-7(10)14(13-8)6-4-2-3-5(9)11-6/h2-4H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFQZXKRMHAZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=N1)N)C2=NC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide](/img/structure/B3128065.png)
![N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3128073.png)






![Methyl 2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3128123.png)
![Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B3128129.png)
![N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B3128131.png)
![(2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B3128145.png)
